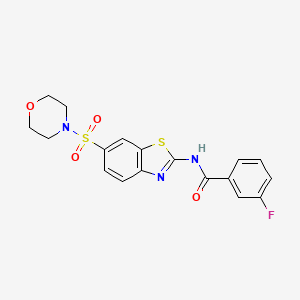

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Description

3-Fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a morpholine sulfonyl group and at position 2 with a fluorobenzamide moiety. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties . The fluorinated aromatic ring and sulfonamide group enhance electronic interactions and solubility, making this compound a candidate for drug development.

Properties

IUPAC Name |

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c19-13-3-1-2-12(10-13)17(23)21-18-20-15-5-4-14(11-16(15)27-18)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDQLOFVUODEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is in oncology. Research indicates that compounds containing benzothiazole moieties have demonstrated significant antitumor activity. Specifically, derivatives of benzothiazole have been shown to inhibit tumor cell proliferation across various cancer types, including breast and colon cancers.

Case Study: Antitumor Activity

A study highlighted the synthesis of new benzothiazole derivatives that exhibited potent cytotoxic effects on human-derived tumor cell lines. The mechanism involves the generation of reactive metabolites that induce apoptosis in cancer cells. The presence of the morpholine and sulfonyl groups enhances the compound's ability to modulate biological pathways associated with tumor growth and survival .

Enzyme Modulation

The compound also plays a role in modulating specific enzymatic activities, particularly protein kinases. Protein kinases are critical in regulating cellular functions such as proliferation and apoptosis. By inhibiting or activating these enzymes, this compound can influence various signaling pathways involved in disease progression.

Research Findings: Enzymatic Activity

In vitro assays have demonstrated that this compound can modulate the activity of kinases involved in cancer signaling pathways. For instance, it has been shown to inhibit the ATPase activity of heat shock protein 90 (Hsp90), which is essential for the stability and function of several oncogenic proteins . This modulation can lead to reduced tumor growth and improved therapeutic outcomes.

Antimicrobial Properties

Emerging research suggests that compounds similar to this compound may possess antimicrobial properties. The benzothiazole scaffold is known for its ability to exhibit antibacterial and antifungal activities.

Case Study: Antimicrobial Activity

A study reported on the synthesis of benzothiazole derivatives that showed significant inhibitory effects against various pathogenic bacteria and fungi. The mechanism appears to be linked to disruption of microbial cell membranes and interference with metabolic processes .

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for its application in therapeutic settings. Research has indicated that while certain derivatives exhibit beneficial pharmacological effects, they may also induce cytotoxicity at higher concentrations.

Toxicity Insights

Studies have shown that exposure to benzothiazole derivatives can affect enzymatic activities related to detoxification processes in organisms. For instance, alterations in glutathione S-transferase activity were observed following treatment with certain benzothiazole compounds . This highlights the importance of dose optimization in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. Benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase. These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects .

Comparison with Similar Compounds

Structural Features :

- Benzothiazole Core : Provides a rigid scaffold for substituent interactions.

- Morpholinylsulfonyl Group (6-position) : Enhances solubility and modulates electronic effects.

- 3-Fluorobenzamide (2-position) : Introduces steric and electronic effects via fluorine substitution.

Comparison with Similar Compounds

Fluorinated Benzothiazole Benzamides

Key Differences :

Morpholinylsulfonyl-Substituted Analogs

Key Differences :

- Phenoxyethanamide vs. benzamide () alters binding affinity due to conformational flexibility.

Anticonvulsant Benzothiazole Derivatives

Key Differences :

- The target’s fluorobenzamide may enhance blood-brain barrier penetration compared to semicarbazones.

- Morpholinylsulfonyl groups could reduce toxicity compared to alkyl chains in other analogs .

Research Findings and Implications

- Crystallography: Fluorine substitution reduces crystal symmetry (e.g., orthorhombic vs. monoclinic systems) and impacts nonlinear optical (NLO) properties .

- Spectroscopy : Fluorine induces distinct $^{19}\text{F}$-NMR shifts and complicates $^{1}\text{H}$-NMR due to coupling (e.g., overlapping aromatic signals) .

- Thermal Stability : Polymorphic forms (e.g., in 3-fluoro-N-(3-fluorophenyl)benzamide) exhibit varying stability, critical for formulation .

Biological Activity

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

Its structure consists of a benzamide moiety linked to a morpholine and a sulfonyl-substituted benzothiazole. The presence of a fluorine atom is significant for its biological activity, potentially influencing its pharmacokinetic properties.

1. Inhibition of Protein Kinases

Research indicates that compounds similar to this compound may modulate protein kinase activity. Protein kinases are critical in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

2. Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It targets specific signaling pathways involved in tumorigenesis. For instance, it may inhibit the growth of neoplastic cells by disrupting their proliferative signaling .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various benzothiazole derivatives, this compound demonstrated significant antitumor activity against several cancer cell lines. The compound was administered in vitro and showed IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Selectivity for Cancer Cells

Another research effort focused on the selectivity of this compound for cancerous cells over normal cells. Results indicated that while normal fibroblast cells exhibited minimal toxicity at higher concentrations, cancer cell lines experienced substantial growth inhibition. This selectivity is crucial for minimizing side effects during therapeutic applications .

Biological Activity Data Table

| Activity | Details |

|---|---|

| Target | Protein Kinases |

| Mechanism | Inhibition leading to reduced cell proliferation |

| IC50 Values | Varies by cell line; significant activity noted in MCF-7 and A549 lines |

| Selectivity Index | Higher selectivity for cancerous cells compared to normal fibroblasts |

| Induction of Apoptosis | Confirmed via caspase activation assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.